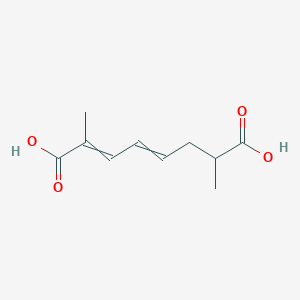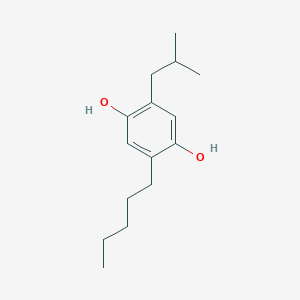
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol is an organic compound with a complex structure that includes a benzene ring substituted with a 2-methylpropyl group and a pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol typically involves the alkylation of a benzene ring with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation: Benzene reacts with 2-methylpropyl chloride in the presence of AlCl3 to form 2-(2-methylpropyl)benzene.
Second Alkylation: The resulting product undergoes a second Friedel-Crafts alkylation with pentyl chloride to yield 2-(2-Methylpropyl)-5-pentylbenzene.
Hydroxylation: The final step involves hydroxylation of the benzene ring at the 1,4-positions using a suitable oxidizing agent such as potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity, signal transduction pathways, and gene expression, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylpropyl)benzene-1,4-diol: Lacks the pentyl group, resulting in different chemical and biological properties.
5-Pentylbenzene-1,4-diol: Lacks the 2-methylpropyl group, affecting its reactivity and applications.
2-(2-Methylpropyl)-benzene-1,4-diol: Similar structure but without the pentyl group, leading to variations in its chemical behavior.
Uniqueness
2-(2-Methylpropyl)-5-pentylbenzene-1,4-diol is unique due to the presence of both the 2-methylpropyl and pentyl groups, which confer distinct steric and electronic effects
Eigenschaften
CAS-Nummer |
116423-27-9 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-5-pentylbenzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-12-9-15(17)13(8-11(2)3)10-14(12)16/h9-11,16-17H,4-8H2,1-3H3 |
InChI-Schlüssel |
SOZBAGRGGQHQFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C=C1O)CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
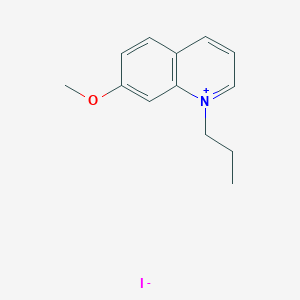
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
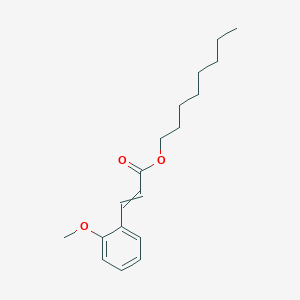
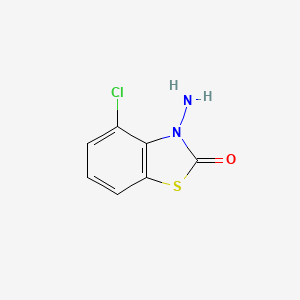
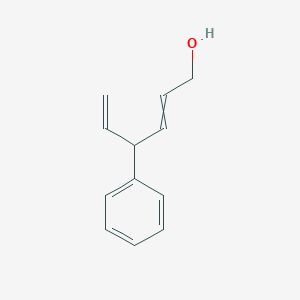
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
